BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Review of the
Benzazepine CETP Inhibitor Evacetrapib
(LY2484595)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Evacetrapib

Cat. No.: B612230

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evacetrapib (LY2484595) is a novel, potent, and selective benzazepine-based inhibitor of the
cholesteryl ester transfer protein (CETP).[1] Developed by Eli Lilly and Company, evacetrapib
was investigated for its potential to reduce the risk of major adverse cardiovascular events by
modifying lipoprotein profiles.[2] This technical guide provides an in-depth overview of
evacetrapib, consolidating key preclinical and clinical data, and detailing the experimental
methodologies employed in its evaluation. Despite demonstrating robust effects on high-density
lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), the large-scale
phase 3 clinical trial, ACCELERATE, was terminated due to a lack of clinical efficacy, a pivotal
event that has significantly influenced the landscape of CETP inhibitor development.[3]

Core Compound Properties

Evacetrapib is a benzazepine derivative with the following chemical properties:[2][4]
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Property Value
Chemical Formula Cs1H36FsN6O2
Molar Mass 638.659 g-mol-1
CAS Number 1186486-62-3

Mechanism of Action: CETP Inhibition

Evacetrapib functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP
facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing
lipoproteins (VLDL and LDL) in exchange for triglycerides.[2] By inhibiting this process,
evacetrapib was designed to increase HDL-C levels and decrease LDL-C levels, a lipid profile
historically associated with a reduced risk of cardiovascular disease.
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Mechanism of CETP inhibition by evacetrapib.
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Preclinical Data
In Vitro Potency

Evacetrapib demonstrated high potency in inhibiting CETP in both purified protein and human
plasma-based assays.[1]

Assay Type ICs0 (NM)
Human Recombinant CETP Assay 5.5
Human Plasma CETP Assay 36.0

In Vivo Efficacy in Transgenic Mice

Studies in double transgenic mice expressing human CETP and human ApoAl showed
significant CETP inhibition and a corresponding increase in HDL-C following oral administration
of evacetrapib.[1][5]

Dose Time Post-Dose CETP Inhibition (%) HDL-C Increase (%)
30 mg/kg 4 hours 98.4

30 mg/kg 8 hours 98.6 129.7

30 mg/kg 24 hours 18.4

The effective dose for 50% inhibition (EDso) of CETP activity at 8 hours post-dose was
determined to be between 3.5 and 4.1 mg/kg.[1]

Safety Pharmacology

A key concern with the first-generation CETP inhibitor, torcetrapib, was its off-target effects,
including increased aldosterone synthesis and blood pressure.[2] Preclinical studies were
conducted to assess these potential liabilities with evacetrapib.

» Aldosterone and Cortisol Synthesis: In a human adrenal cortical carcinoma cell line (H295R),
evacetrapib, at concentrations up to 10 uM, did not induce the synthesis of aldosterone or
cortisol.[5]
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e Blood Pressure: In Zucker diabetic fatty rats, evacetrapib did not cause an increase in blood
pressure at doses up to 200 mg/kg.[5]

Clinical Development and the ACCELERATE Trial

The clinical development of evacetrapib culminated in the "Assessment of Clinical Effects of
Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for
Vascular Outcomes" (ACCELERATE) trial.[3]

ACCELERATE Trial Design

This was a large-scale, multicenter, randomized, double-blind, placebo-controlled phase 3
study.[3]
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Workflow of the ACCELERATE clinical trial.

Inclusion Criteria: Patients with a recent acute coronary syndrome, cerebrovascular
atherosclerotic disease, peripheral vascular disease, or diabetes with coronary artery disease.

[3]
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Exclusion Criteria: Recent stroke or TIA, severe hypertension (=180/110 mm Hg), severe heart

failure, or significant renal or liver disease.[3]

ACCELERATE Trial Results

The trial was terminated prematurely for futility. While evacetrapib produced significant
changes in lipid biomarkers, this did not translate into a reduction in cardiovascular events.[3]

Lipid Profile Changes (at 3 months):[3]

Lipid Parameter Evacetrapib Group Placebo Group
LDL-C Change -37%
HDL-C Change +130%

Primary Endpoint Outcomes (Median 26-month follow-up):[3]

Evacetrapib Group

Outcome Placebo Group (%) p-value
(%)

Primary Composite

_ 12.8 12.7 0.85
Endpoint
Cardiovascular Death 7.2 7.3 0.73
Myocardial Infarction 4.2 4.2 0.97
Stroke 15 1.6 0.82

Experimental Protocols
In Vitro CETP Inhibition Assay

The in vitro potency of evacetrapib was determined using a fluorometric assay. While the
specific proprietary kit is not disclosed, the methodology is consistent with commercially

available CETP inhibitor screening kits.
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e Principle: The assay measures the transfer of a self-quenched fluorescently labeled lipid
from a donor particle to an acceptor particle, mediated by CETP. Inhibition of CETP results in
a reduced rate of fluorescence increase.[6][7]

e Reagents:

[e]

Recombinant human CETP or human plasma as the source of CETP.

o

Fluorescent donor particles.

[¢]

Acceptor particles.

[¢]

Assay buffer.

[e]

Test compound (Evacetrapib) at various concentrations.
e General Protocol:

o The test compound, CETP source, donor particles, and acceptor particles are combined in
a microplate well.

o The reaction is incubated at 37°C for a set period (e.g., 1-3 hours).[7]

o Fluorescence is measured kinetically at excitation/emission wavelengths of approximately
465-480 nm and 511-535 nm, respectively.[6][7]

o The rate of fluorescence increase is calculated and compared to a control without the
inhibitor to determine the percent inhibition.

o 1Cso values are calculated from the dose-response curve.

In Vivo Studies in Transgenic Mice

o Animal Model: Double transgenic mice expressing both human CETP and human
apolipoprotein A1 (ApoAl) were used. This model generates a human-like HDL particle
profile, making it suitable for evaluating human CETP inhibitors.[1]
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» Formulation and Dosing: For oral administration, evacetrapib (as a lysine salt) was
formulated in 10% acacia and administered via oral gavage.[1]

o Ex Vivo CETP Activity Measurement:
o Blood samples were collected at various time points post-dosing.
o Plasma was isolated.

o The CETP activity in the plasma was measured using the fluorometric assay described
above.

e Lipid Analysis:
o Plasma was collected from the mice.

o HDL-C and LDL-C levels were determined. This is often done by first precipitating ApoB-
containing lipoproteins (VLDL and LDL) and then measuring the cholesterol in the
remaining supernatant (HDL-C).[8] Alternatively, Fast Protein Liquid Chromatography
(FPLC) can be used to separate the different lipoprotein fractions before cholesterol
measurement.[9]

Aldosterone and Cortisol Synthesis Assay in H295R
Cells

e Cell Line: The human adrenal cortical carcinoma cell line H295R was utilized. This cell line
expresses the key enzymes required for steroidogenesis and is a standard model for
evaluating effects on aldosterone and cortisol production.[1]

o Methodology: The effect of evacetrapib on steroidogenesis was assessed by measuring the
MRNA levels of key enzymes, aldosterone synthase (CYP11B2) and steroid 11-beta-
hydroxylase (CYP11B1).[1]

e Protocol Outline (Branched DNA Assay):

o H295R cells are cultured in 96-well plates.
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o Cells are treated with evacetrapib or a control compound (e.g., torcetrapib) for a specified
duration.

o Cells are lysed to release the mRNA.

o The lysate is incubated with gene-specific oligonucleotide probes in a capture plate. These
probes bind the target mMRNA and anchor it to the plate surface.[10][11]

o A series of hybridization steps are performed to attach a "branched DNA" amplifier
molecule to the captured mRNA.[10]

o An enzyme-labeled probe (e.g., alkaline phosphatase) is bound to the amplifier molecule.

o A chemiluminescent substrate is added, and the resulting light signal, which is proportional
to the amount of target mRNA, is quantified using a luminometer.[10]

Conclusion

Evacetrapib is a well-characterized CETP inhibitor that, in preclinical and early clinical studies,
showed great promise by potently increasing HDL-C and decreasing LDL-C without the off-
target effects observed with its predecessor, torcetrapib. However, the definitive ACCELERATE
trial demonstrated a critical disconnect between these surrogate lipid endpoints and clinical
cardiovascular benefit. The failure of evacetrapib, alongside other CETP inhibitors, to reduce
major adverse cardiovascular events has prompted a significant re-evaluation of the "HDL
hypothesis" and the viability of CETP inhibition as a therapeutic strategy for cardiovascular
disease. The data and methodologies presented in this guide serve as a comprehensive
resource for understanding the scientific journey of evacetrapib and its implications for future
drug development in cardiovascular medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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